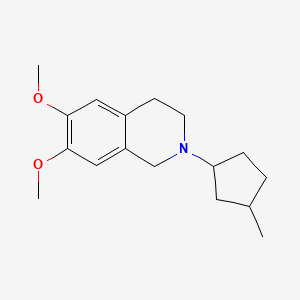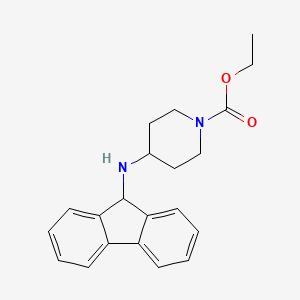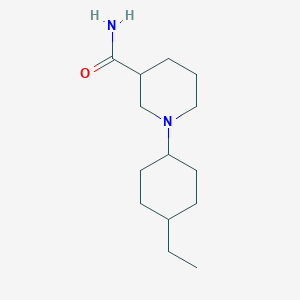
1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine
説明
1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as APPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential therapeutic properties and unique chemical structure.
作用機序
The exact mechanism of action of 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may contribute to its potential therapeutic effects on mood and motivation.
Biochemical and Physiological Effects:
1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects in animal studies. It has been reported to increase locomotor activity, induce hyperthermia, and produce rewarding effects. It has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic properties.
実験室実験の利点と制限
One advantage of using 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties in relation to dopamine and serotonin receptors. However, one limitation is the moderate yield and purity of the compound, which may affect the reproducibility of results.
将来の方向性
There are several future directions for research on 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is the investigation of its potential therapeutic properties in the treatment of substance abuse and addiction. Another direction is the study of its effects on other neurotransmitter systems, such as the noradrenergic and GABAergic systems. Additionally, further optimization of the synthesis method may lead to higher yields and purities of the compound, which would improve its utility in lab experiments.
In conclusion, 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties and unique chemical structure. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine may lead to the development of new treatments for various neurological and psychiatric disorders.
科学的研究の応用
1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have an affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. 1-(1-acetyl-4-piperidinyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated for its potential use as a tool in the study of drug addiction and substance abuse.
特性
IUPAC Name |
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-18(24)22-12-9-20(10-13-22)23-16-14-21(15-17-23)11-5-8-19-6-3-2-4-7-19/h2-8,20H,9-17H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWBUQLIRSJIA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]piperidin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850630.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3850646.png)
![[1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850650.png)

![methyl 4-{[(3,4,5-trimethoxyphenyl)amino]methyl}benzoate](/img/structure/B3850662.png)
![[1-(2-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850666.png)
![1-benzyl-N-[1-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850669.png)

![1-(3-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3850676.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol](/img/structure/B3850691.png)
![3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B3850695.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B3850700.png)
![2-[benzyl(4-ethylcyclohexyl)amino]ethanol](/img/structure/B3850707.png)